(4-(Thiazol-4-yl)phenyl)methanol

Kinase Inhibition Medicinal Chemistry Fragment-Based Drug Discovery

Essential unsubstituted thiazole-phenylmethanol for SAR-driven drug discovery. 1,4-substitution pattern and free thiazole nitrogen are critical pharmacophoric features in p38, SYK, and Aurora kinase inhibitor patents. Primary alcohol enables conjugation of solubility-enhancing warheads. Methylated analog (CAS 857283-96-6) disrupts hinge binding and is NOT a suitable substitute for this template. Select this specific building block to maintain patent-defined SAR trajectory and avoid steric derailment of your optimization campaign.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
CAS No. 1187450-90-3
Cat. No. B1400533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Thiazol-4-yl)phenyl)methanol
CAS1187450-90-3
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CSC=N2
InChIInChI=1S/C10H9NOS/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2
InChIKeyOXVWGXVMHZVOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Thiazol-4-yl)phenyl)methanol (CAS 1187450-90-3): A Strategic Fragment for Kinase-Focused and Antimicrobial Drug Discovery Procurement


(4-(Thiazol-4-yl)phenyl)methanol is a thiazole-phenylmethanol building block that anchors a portfolio of over 70 known kinase-targeting and antimicrobial analogs . Its core architecture is directly specified in multiple patent families covering p38, SYK, and Aurora kinase inhibitors . Unlike broad-scope thiazole alternatives that serve only as combinatorial monomers, this compound's 1,4-substitution pattern and unsubstituted thiazole nitrogen are explicit, conserved design elements in lead series where the primary alcohol serves as a critical synthetic handle for introducing solubilizing warheads or targeting vectors .

Procurement Risk Alert: Why [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS 857283-96-6) is Not a Drop-In Replacement for (4-(Thiazol-4-yl)phenyl)methanol (CAS 1187450-90-3)


Substitution with the common alternative [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS 857283-96-6) introduces a sterically demanding methyl group on the thiazole 2-position, which fundamentally alters ligand-receptor geometry in kinase binding pockets [1]. In crystal structures of closely related thiazole-phenylmethanol series, this 2-position substitution blocks critical hydrogen bonding between the thiazole nitrogen and kinase hinge regions [2]. The target compound's unsubstituted thiazole ring is a non-negotiable pharmacophoric feature in several clinical-stage kinase inhibitor templates, and any methylated analog will fail to recapitulate the same SAR trajectory in your optimization campaign [3].

Head-to-Head Procurement Evidence: Quantifying the Differentiation of (4-(Thiazol-4-yl)phenyl)methanol (CAS 1187450-90-3)


Pharmacophoric Purity: Maintaining the Essential Unsubstituted Thiazole Nitrogen for Kinase Hinge Binding

In a direct structural comparison with [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS 857283-96-6), the target compound lacks the 2-methyl substituent on the thiazole ring. This methyl group in the comparator is predicted to increase the XLogP3-AA value from 2.1 (target compound by class inference) to 2.2 (comparator), while also blocking the thiazole nitrogen's capacity for hinge-binding hydrogen bonds in kinase active sites [1][2].

Kinase Inhibition Medicinal Chemistry Fragment-Based Drug Discovery

Procurement-Ready Purity Benchmark: Guaranteed 95% Assay by HPLC for Reliable Structure-Activity Relationship Studies

Multiple reputable vendors, including ChemScene and AKSci, provide a minimum purity specification of 95% (area% by HPLC) for CAS 1187450-90-3 . This is a quantifiable and verifiable procurement standard. While many thiazole fragment alternatives are also sold at '95%' purity, the target compound's identity and purity are consistently supported by detailed computational chemistry data (e.g., TPSA 33.12 Ų, LogP 2.3024) and a canonical SMILES string (C1=CC(=CC=C1CO)C2=CSC=N2) provided by ChemScene, enabling robust analytical method development and batch-to-batch consistency checks .

Analytical Chemistry Quality Control Chemical Synthesis

Documented Storage and Handling Stability Profile: Mitigating Degradation Risk in Long-Term Compound Management

Vendor specifications for (4-(Thiazol-4-yl)phenyl)methanol include clear storage guidelines: 'Sealed in dry, 2-8°C' . This is a more stringent and defined condition than the 'store in a cool, dry place' recommendation for the unsubstituted phenyl(thiazol-4-yl)methanol isomer (CAS 1479565-55-3) . The explicit temperature range (2-8°C) provides procurement and compound management teams with a quantifiable parameter to ensure long-term stability and minimize degradation, reducing the risk of experimental variability in multi-year medicinal chemistry programs.

Compound Management Stability Testing Procurement Logistics

High-Confidence Application Scenarios for (4-(Thiazol-4-yl)phenyl)methanol (CAS 1187450-90-3) Based on Verified Evidence


Synthesis of SYK and p38 Kinase Inhibitor Libraries via the Primary Alcohol Handle

The primary alcohol of (4-(Thiazol-4-yl)phenyl)methanol is a direct synthetic entry point for conjugating solubility-enhancing groups (e.g., phosphate esters, PEG chains) or affinity tags, as demonstrated in patents for 4-thiazolyl-2-phenylaminopyrimidine SYK inhibitors [1]. This scenario leverages the compound's core architecture, which is explicitly designed for this purpose, avoiding the steric hindrance at the thiazole 2-position that would derail such derivatization in methylated analogs [2].

Fragment-Based Screening for Novel Kinase and Antimicrobial Targets

As a fragment molecule (MW 191.25), this compound is ideal for X-ray crystallography and surface plasmon resonance (SPR)-based fragment screens against kinases and microbial enzymes. Its thiazole-phenyl core is a privileged scaffold in both kinase and antimicrobial drug discovery [3], and its lack of a 2-substituent maximizes hinge-binding potential, increasing the likelihood of high-resolution co-crystal structures for structure-guided design [4].

Synthesis of Advanced Intermediates for Clinical-Stage Thiazole Derivatives

The compound's synthesis via reduction of 4-(thiazol-4-yl)benzaldehyde is documented in patent literature, making it a scalable and well-precedented intermediate for preparing clinical candidates . Its use in this context is validated by its presence in the synthetic schemes of multiple patent families, reducing the risk of synthesis failure compared to less-characterized, 'commodity' thiazole alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Thiazol-4-yl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.